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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal discovery and cloning of the PKD2 gene, the

second gene implicated in Autosomal Dominant Polycystic Kidney Disease (ADPKD). We will

explore the methodologies, from initial genetic linkage studies to the final identification and

characterization of the gene and its protein product, polycystin-2 (PC2). This guide is intended

to provide a comprehensive resource for researchers in nephrology, genetics, and drug

development.

Introduction: The Search for the Second ADPKD
Gene
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is one of the most common

monogenic disorders, characterized by the progressive development of fluid-filled cysts in the

kidneys, often leading to end-stage renal disease.[1] While the first gene, PKD1, was localized

to chromosome 16 and accounts for approximately 85% of cases, a significant portion of

ADPKD families did not show linkage to this locus, indicating genetic heterogeneity.[2] This led

to a concerted effort in the early 1990s to identify the second causative gene, designated

PKD2. Patients with mutations in PKD2 generally exhibit a milder disease course with a later

onset of end-stage renal disease compared to those with PKD1 mutations.[1] The identification

of PKD2 was a landmark achievement, accomplished through the meticulous application of

positional cloning strategies.[2]
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Quantitative Data Summary
The following tables summarize the key quantitative data associated with the human PKD2

gene and its protein product, polycystin-2.

Table 1: Human PKD2 Gene Characteristics

Characteristic Value Reference

Chromosomal Location 4q22.1 [3]

Genomic Size ~70 kb [3]

Number of Exons 15 [3]

Transcript Size ~5.4 kb [4][5]

Coding Sequence (CDS) Size 2907 bp [6]

Table 2: Human Polycystin-2 (PC2) Protein Characteristics

Characteristic Value Reference

Number of Amino Acids 968 [7]

Molecular Weight (Predicted) ~110 kDa [7]

Aliases TRPP2, PC2, PKD4 [3][8]

Transmembrane Domains 6 [9]

Subcellular Localization

Endoplasmic reticulum,

primary cilia, plasma

membrane

[9][10][11]

Experimental Protocols: The Positional Cloning of
PKD2
The identification of the PKD2 gene was a classic example of positional cloning, a method

used to find a gene without prior knowledge of its protein product. The process involved
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narrowing down the gene's location from a broad chromosomal region to a specific DNA

sequence.

Linkage Analysis in ADPKD Families
The initial step was to identify the chromosomal location of PKD2 by linkage analysis in families

with ADPKD that were not linked to the PKD1 locus on chromosome 16.

Family Recruitment and Phenotyping: Researchers collected DNA samples from multiple

large families affected by ADPKD. Affected individuals were identified based on established

clinical criteria, primarily renal imaging (ultrasound or CT) showing the presence of multiple

bilateral kidney cysts.

Genotyping with Microsatellite Markers: DNA from family members was genotyped using a

panel of highly polymorphic microsatellite markers spanning the human genome. These are

short, repetitive DNA sequences that vary in length between individuals.

LOD Score Calculation: The data was analyzed using linkage analysis software to calculate

a logarithm of the odds (LOD) score. A LOD score of +3.0 or greater is generally considered

evidence of linkage. These analyses successfully mapped the PKD2 locus to a region on the

long arm of chromosome 4 (4q21-q23).

Fine Mapping: To narrow the candidate region, additional microsatellite markers within the

4q21-q23 region were used for fine mapping in recombinant individuals. This process refined

the location of PKD2 to a smaller critical interval.

Physical Mapping and Contig Construction
Once the candidate region was narrowed, the next step was to create a physical map of the

DNA in that area.

Yeast Artificial Chromosome (YAC) and Bacterial Artificial Chromosome (BAC) Library

Screening: YAC and BAC libraries, containing large fragments of human genomic DNA, were

screened with markers known to be within the refined PKD2 locus.

Contig Assembly: Positive YAC and BAC clones were identified and ordered relative to each

other to create a "contig," a continuous stretch of cloned DNA covering the entire candidate
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region. This was achieved by identifying overlapping clones through techniques like STS

(Sequence-Tagged Site) mapping.

Candidate Gene Identification
With the physical map in hand, the search for the actual gene began.

Exon Trapping/Amplification: This technique was used to identify potential exons (the

protein-coding regions of a gene) within the genomic DNA of the YAC/BAC contig.

cDNA Library Screening: The identified potential exons were then used as probes to screen

cDNA libraries. These libraries are made from messenger RNA (mRNA) and represent the

genes that are actively being expressed in a particular tissue (e.g., kidney). This step is

crucial for identifying the full-length transcript of the gene.

Sequence Analysis: Positive cDNA clones were sequenced. The resulting sequence was

analyzed for open reading frames (ORFs), which are stretches of DNA that can be translated

into a protein. The predicted protein sequence was then analyzed for homology to known

proteins and for structural motifs like transmembrane domains. This analysis revealed that

the PKD2 gene product, polycystin-2, had homology to voltage-activated calcium channels.

[2]

Mutation Analysis in ADPKD Patients
The final and definitive step was to prove that defects in this candidate gene were the cause of

the disease.

DNA Sequencing: The exons and flanking intron-exon boundaries of the candidate gene

were sequenced in affected individuals from the original ADPKD families linked to

chromosome 4.

Identification of Pathogenic Mutations: This analysis identified disease-segregating

mutations, such as nonsense and frameshift mutations, in affected individuals that were

absent in unaffected family members and the general population. The landmark 1996 paper

by Mochizuki et al. reported nonsense mutations in three PKD2 families, providing

conclusive evidence that this was indeed the second ADPKD gene.
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Visualizations: Workflows and Pathways
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Click to download full resolution via product page

Caption: A flowchart illustrating the major steps of the positional cloning strategy used to

identify the PKD2 gene.

Polycystin-1 and Polycystin-2 Interaction and Signaling
Polycystin-1 (PC1) and polycystin-2 (PC2) are believed to form a complex that functions as a

mechanosensor in the primary cilia of renal tubular cells.[12] This complex is thought to

regulate intracellular calcium signaling in response to fluid flow.
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PC1-PC2 Complex and Calcium Signaling Pathway
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Caption: A diagram showing the interaction of PC1 and PC2 in the primary cilium and their role

in calcium signaling.

Conclusion
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The successful cloning of the PKD2 gene through positional cloning was a significant milestone

in the field of nephrology and human genetics. It not only provided a molecular diagnosis for a

subset of ADPKD patients but also opened up new avenues of research into the function of the

polycystin proteins and the pathogenesis of cyst formation. The discovery that polycystin-2 is a

calcium channel and its interaction with polycystin-1 in the primary cilium has been

fundamental to our current understanding of ADPKD as a ciliopathy. This foundational

knowledge continues to underpin the development of targeted therapies aimed at slowing the

progression of this debilitating disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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